
Diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate is a complex organic compound that features an indole ring, an acetylamino group, and a malonate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Acetylation: The amino group is acetylated using acetic anhydride.
Malonate Ester Formation: The final step involves the formation of the malonate ester through esterification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the carbonyl groups in the malonate ester.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a diol.
科学的研究の応用
Diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with indole rings can interact with a variety of enzymes and receptors due to their planar structure and ability to participate in π-π interactions. The acetylamino group might enhance binding affinity through hydrogen bonding, while the malonate ester could be involved in chelation or other interactions.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Diethyl malonate: A simpler ester that can be used in similar synthetic applications.
Acetylaminofluorene: A compound with an acetylamino group that is used in cancer research.
Uniqueness
Diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate is unique due to the combination of its functional groups, which can confer specific biological activities and synthetic utility that are not present in simpler analogs.
特性
CAS番号 |
6952-16-5 |
|---|---|
分子式 |
C18H23N3O5 |
分子量 |
361.4 g/mol |
IUPAC名 |
diethyl 2-acetamido-2-[(5-amino-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H23N3O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-7-6-13(19)8-14(12)15/h6-8,10,20H,4-5,9,19H2,1-3H3,(H,21,22) |
InChIキー |
LMIVCDUFWCNZDD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)N)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
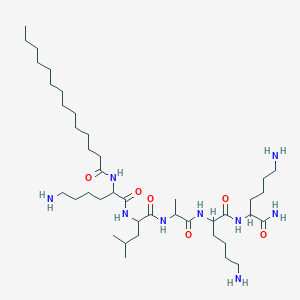
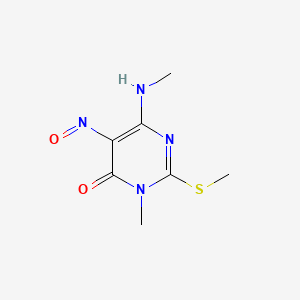
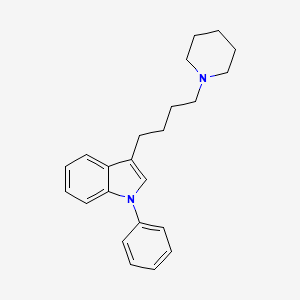
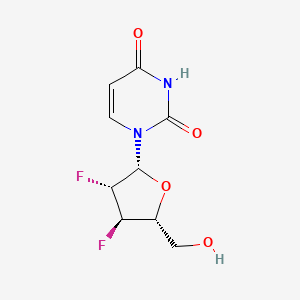

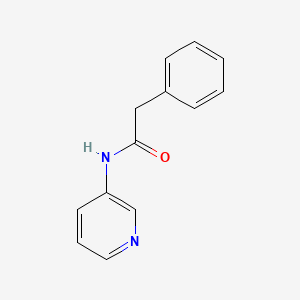
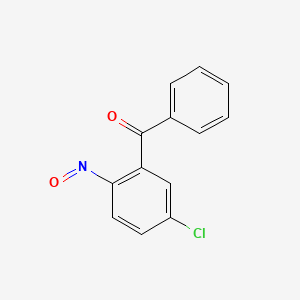
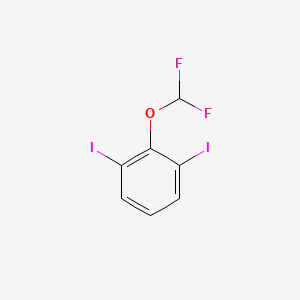
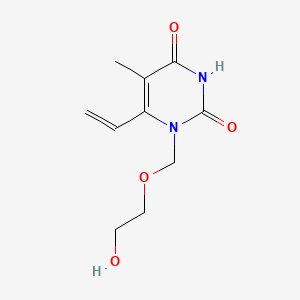
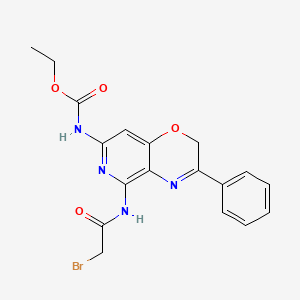
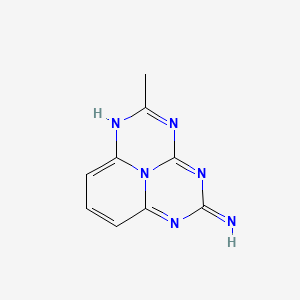

![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)
